molecular formula C13H9BrFNO3 B8174735 1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene

1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene

Cat. No.: B8174735
M. Wt: 326.12 g/mol
InChI Key: JYEMVKKUIDXRBQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C13H9BrFNO3 and its molecular weight is 326.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Thermal Decomposition of 1,3,4-Dioxazoles : It is used in studying the synthesis and thermal decomposition of 1,3,4-dioxazole derivatives (Nohira et al., 1967).

  • Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones : The compound is utilized in the synthesis of these chemical structures via palladium[0]-mediated Ullmann cross-coupling reactions (Banwell et al., 2004).

  • Preparation of Stable 2-Lithio-6-Nitrophenol Derivatives : It is used in the preparation of these derivatives and their reactions with various electrophiles (Hardcastle et al., 1994).

  • Synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones : This chemical plays a role in the synthesis of these compounds via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines (Kobayashi et al., 2013).

  • Synthesis of N-Substituted Uracil Derivatives : It is involved in synthesizing these derivatives, which possess biological activity and are used in therapy (Gondela & Walczak, 2006).

  • Synthesizing Benzo-Fused Heterocycles and Carbocycles : The compound is used in synthesizing these structures by intramolecular SNAr and tandem SN2‐SNAr reactions (Bunce et al., 2008).

  • Intermediate in Medicinal Synthesis : Specifically, it is an intermediate in synthesizing dofetilide, a medicine for treating arrhythmia (Zhai Guang-xin, 2006).

  • Potential Therapeutic Applications : It binds with high affinity to the GABAA/benzodiazepine receptor, suggesting potential therapeutic applications (Tenbrink et al., 1994).

  • Potential Antitumor Effects : This compound has structurally related compounds with potential antitumor effects (Pero et al., 1977).

  • Conversion into Various Products : It is inert toward base attack and can be converted into various products like diacid or bis(phosphane) derivatives in high yields (Leroux et al., 2005).

Properties

IUPAC Name

5-bromo-1-fluoro-2-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-10-6-11(15)13(16(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEMVKKUIDXRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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